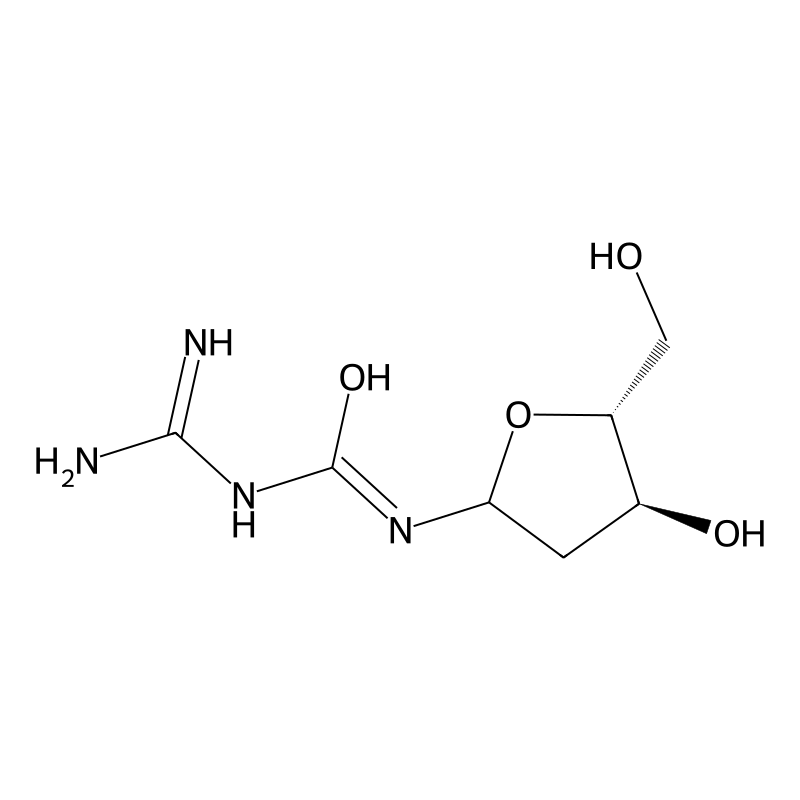

D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)

Catalog No.

S874512

CAS No.

570410-72-9

M.F

C7H14N4O4

M. Wt

218.21 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

570410-72-9

Product Name

D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)

IUPAC Name

1-(diaminomethylidene)-3-[(4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

Molecular Formula

C7H14N4O4

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4-,5?/m1/s1

InChI Key

VGUQMXPKKFTIJO-ZZKAVYKESA-N

SMILES

C1C(C(OC1NC(=O)N=C(N)N)CO)O

Synonyms

N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea

Canonical SMILES

C1C(C(OC1NC(=O)N=C(N)N)CO)O

Isomeric SMILES

C1[C@H]([C@H](OC1NC(=O)N=C(N)N)CO)O

- DGuo is a nucleoside derivative. It combines a guanine base (guanine) with a modified sugar moiety (2'-deoxyribofuranose) linked by a urea linkage at the N3 position of the guanine [].

- The alpha/beta mixture refers to the presence of both alpha and beta isomers at the anomeric carbon (C1') of the sugar ring [].

- DGuo is significant in research because it serves as a precursor for the synthesis of N4-alkyl-5-azacytidines, a class of compounds with mutagenic properties [].

Molecular Structure Analysis

- DGuo possesses a complex structure with several key features:

- The guanine base provides a planar aromatic ring system with hydrogen bonding capabilities [].

- The 2'-deoxyribofuranose sugar moiety has a five-membered sugar ring with a hydroxyl group at the 2' position (deoxyribose) [].

- The anomeric carbon (C1') of the sugar ring links to the N9 atom of the guanine base via a glycosidic bond. This bond can exist in either alpha or beta configuration, leading to the mixture [].

- The urea linkage connects the C3 position of the guanine base to the anomeric carbon (C1') of the sugar ring [].

Chemical Reactions Analysis

- A primary application of DGuo is its use as a starting material for the synthesis of N4-alkyl-5-azacytidines. A common method involves reacting DGuo with an alkylating agent and a base to introduce an alkyl group at the N4 position of the guanine ring, followed by cyclization to form the azacytidine ring []. However, the specific reaction scheme depends on the desired N4-alkyl substituent.

Physical And Chemical Properties Analysis

- Due to its relatively recent discovery and use as a research intermediate, specific data on DGuo's physical and chemical properties like melting point, boiling point, and solubility is limited.

- However, based on its structure, it is expected to be a water-soluble compound due to the presence of hydroxyl groups and the urea linkage.

- DGuo itself doesn't have a known biological function. Its importance lies in its role as a precursor for N4-alkyl-5-azacytidines, which can act as mutagenic agents. These modified nucleosides can be incorporated into DNA during replication, leading to errors in the genetic code and potential mutations [].

- Information on the specific hazards associated with DGuo is scarce. However, as a synthetic nucleoside derivative, it's advisable to handle it with caution in a research laboratory setting following standard protocols for organic compounds.

- It's also important to consider the potential hazards of the chemicals used in its synthesis and downstream reactions.

- Synthesis of mutagenic agents: One area of research explores the use of D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture) as a precursor molecule in the synthesis of N4-alkyl-5-azacytidines. N4-alkyl-5-azacytidines are a class of nucleoside analogs with mutagenic properties. Mutagenic compounds can induce errors during DNA replication, which can be helpful for studying mutagenesis and DNA repair mechanisms [].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

218.10150494 g/mol

Monoisotopic Mass

218.10150494 g/mol

Heavy Atom Count

15

Appearance

Pale Beige Solid

Melting Point

61-63°C

Dates

Last modified: 04-14-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds